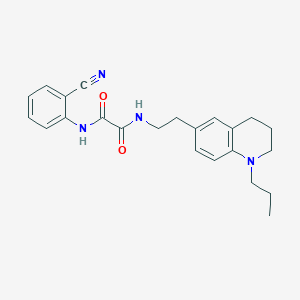

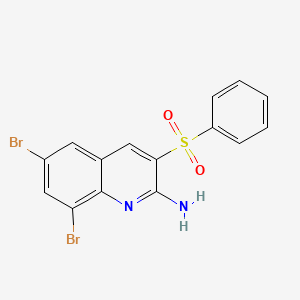

![molecular formula C13H11Cl2N3 B2442353 2-(Chlormethyl)-1-Phenylimidazo[4,5-c]pyridin; Hydrochlorid CAS No. 2418703-75-8](/img/structure/B2442353.png)

2-(Chlormethyl)-1-Phenylimidazo[4,5-c]pyridin; Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Chloromethyl)pyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a hydrochloride obtained by combining 2-(chloromethyl)pyridine with one molar equivalent of hydrochloric acid .

Synthesis Analysis

The synthesis of 2-(chloromethyl)pyridine hydrochloride involves the reaction of 2-pyridinylmethanol with thionyl chloride (SOCl2). The 2-pyridinylmethanol is added under stirring and cooling (0°C) to SOCl2. The solution obtained is then refluxed for 1 hour. The excess of SOCl2 is removed in vacuum and the solid residue is used in the next stage .

Molecular Structure Analysis

The empirical formula of 2-(Chloromethyl)pyridine hydrochloride is C6H6ClN·HCl and its molecular weight is 164.03 .

Chemical Reactions Analysis

2-(Chloromethyl)pyridine hydrochloride has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF. It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex .

Physical And Chemical Properties Analysis

2-(Chloromethyl)pyridine hydrochloride is a white to yellow to orange solid with a melting point of 124.0 to 127.0 °C .

Wirkmechanismus

2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride is a potent mutagen that acts by forming DNA adducts. It reacts with the nitrogen atoms in the purine bases of DNA to form covalent bonds, leading to the formation of DNA adducts. These adducts can cause mutations in cells, leading to genetic damage and potentially causing cancer.

Biochemical and Physiological Effects:

2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride has been shown to induce DNA damage and mutations in cells, leading to genetic damage and potentially causing cancer. It has also been shown to cause oxidative stress and inflammation in cells, leading to cellular damage and potentially contributing to the development of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride in lab experiments is its high mutagenic potency, which allows for the efficient induction of DNA damage and mutations in cells. However, one limitation is its potential toxicity, which can limit its use in certain experiments. Additionally, the mutagenic effects of 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride may not accurately represent the effects of other mutagens, as its mechanism of action is specific to its chemical structure.

Zukünftige Richtungen

There are several future directions for the use of 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride in scientific research. One direction is the development of new methods for synthesizing 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride, which could allow for the production of larger quantities of the compound. Another direction is the use of 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride in combination with other mutagens to study the effects of multiple mutagens on cells. Additionally, the use of 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride in animal models could provide valuable insights into the potential health effects of exposure to mutagens. Overall, 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride is a valuable tool for studying the mechanisms of mutagenesis and has numerous potential applications in scientific research.

Synthesemethoden

2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride can be synthesized using various methods, including the condensation of 2-phenylimidazo[4,5-c]pyridine with chloroacetaldehyde, followed by the reaction with hydrochloric acid. Another method involves the reaction of 2-phenylimidazo[4,5-c]pyridine with chloromethyl methyl ether in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to form 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride.

Wissenschaftliche Forschungsanwendungen

- Ein bemerkenswertes Beispiel ist die Beteiligung an der Synthese von Neratinib, einem irreversiblen Tyrosinkinase-Inhibitor, der zur Behandlung von HER2-positivem Brustkrebs eingesetzt wird. Forscher nutzen EN300-26860895 als Baustein zur Herstellung von Neratinib oder verwandten Analoga .

- Insbesondere trägt es zur Synthese von Pyridol bei, einem Pflanzenwachstumsregulator, der die Pflanzenentwicklung, Blüte und Fruchtbildung beeinflusst. Forscher untersuchen seine Auswirkungen auf den Ernteertrag und die Stresstoleranz .

- So ist es beispielsweise an der Synthese von Gd3+ Diethylentriaminpentaessigsäurebisamidkomplex beteiligt, der die Empfindlichkeit der MRT-Bildgebung verbessern kann. Diese Anwendung ist besonders relevant für die Diagnose von Krankheiten und die Überwachung von Behandlungsergebnissen .

- Wissenschaftler verwenden es als reaktiven Griff, um bestimmte funktionelle Gruppen oder Markierungen an Biomoleküle zu koppeln. Dadurch können zelluläre Prozesse und Proteinwechselwirkungen präzise verfolgt und visualisiert werden .

- Forscher haben es bei der Alkylierung von p-tert-Butylcalixarenen eingesetzt, die makromolekulare Verbindungen sind, die potenzielle Anwendungen in der Host-Gast-Chemie und der molekularen Erkennung haben .

Medizinische Chemie und Medikamentenentwicklung

Pflanzenwachstumsregulatoren

Magnetresonanztomographie (MRT)-Kontrastmittel

Chemische Biologie und gezielte Markierung

Synthetische Chemie und Alkylierungen

Synthese von Antiulkus-Medikamenten

Safety and Hazards

2-(Chloromethyl)pyridine hydrochloride is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage. It may cause an allergic skin reaction . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3.ClH/c14-8-13-16-11-9-15-7-6-12(11)17(13)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXNERLUIJCXCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=NC=C3)N=C2CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/no-structure.png)

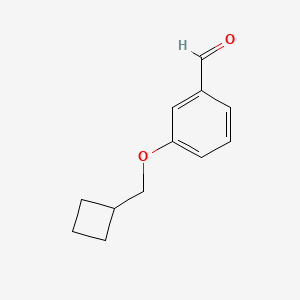

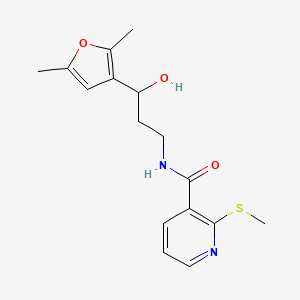

![4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2442273.png)

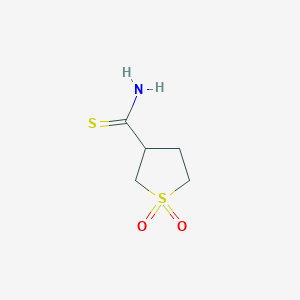

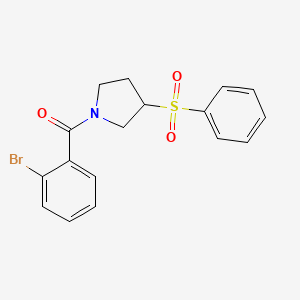

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)

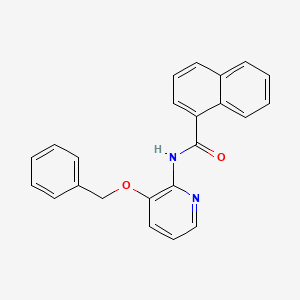

![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2442284.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2442291.png)

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B2442292.png)